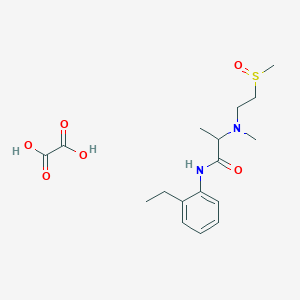
2'-Ethyl-2-(N-methylsulfinylethylamino)propionanilide oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Ethyl-2-(N-methylsulfinylethylamino)propionanilide oxalate is a complex organic compound with a molecular formula of C15-H24-N2-O2-S.C2-H2-O4 . This compound is known for its unique chemical structure, which includes an ethyl group, a methylsulfinylethylamino group, and a propionanilide moiety. It is often used in various scientific research applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Ethyl-2-(N-methylsulfinylethylamino)propionanilide oxalate typically involves multiple steps, including nucleophilic substitution and alkylation reactions. One common method involves the reaction of an alkyl halide with an amine to form the desired product. The reaction conditions often require the use of a strong base, such as sodium hydride or potassium hydride, to facilitate the nucleophilic substitution .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to obtain the desired product with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
2’-Ethyl-2-(N-methylsulfinylethylamino)propionanilide oxalate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the methylsulfinylethylamino group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions typically involve the use of alkyl halides and strong bases to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2’-Ethyl-2-(N-methylsulfinylethylamino)propionanilide oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2’-Ethyl-2-(N-methylsulfinylethylamino)propionanilide oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This interaction can lead to various biological effects, depending on the specific pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Ethyl-2-(N-methylamino)propionanilide
- 2-Ethyl-2-(N-methylsulfonylethylamino)propionanilide
- 2-Ethyl-2-(N-ethylsulfinylethylamino)propionanilide
Uniqueness
2’-Ethyl-2-(N-methylsulfinylethylamino)propionanilide oxalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Propiedades
Número CAS |
50765-61-2 |
|---|---|
Fórmula molecular |
C17H26N2O6S |
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
N-(2-ethylphenyl)-2-[methyl(2-methylsulfinylethyl)amino]propanamide;oxalic acid |
InChI |
InChI=1S/C15H24N2O2S.C2H2O4/c1-5-13-8-6-7-9-14(13)16-15(18)12(2)17(3)10-11-20(4)19;3-1(4)2(5)6/h6-9,12H,5,10-11H2,1-4H3,(H,16,18);(H,3,4)(H,5,6) |
Clave InChI |
GUVDWNVVQHSEGK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1NC(=O)C(C)N(C)CCS(=O)C.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



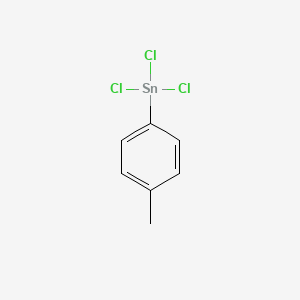

![3-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B14648753.png)
![4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexan-1-ol](/img/structure/B14648760.png)

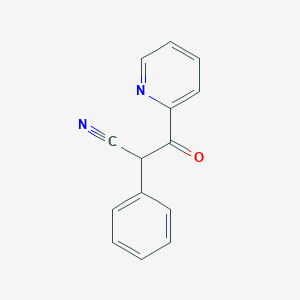
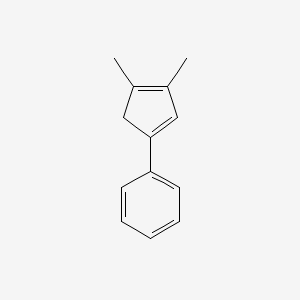
![1-(Bromomethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14648787.png)
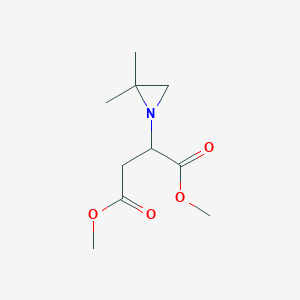
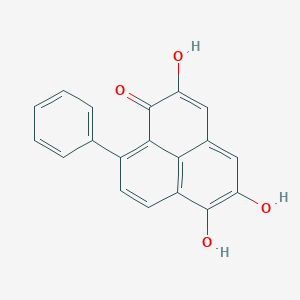
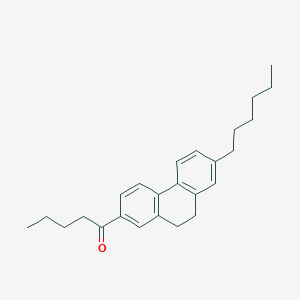
![{2-[(4-Chlorophenyl)sulfanyl]-4-methoxyphenyl}methanol](/img/structure/B14648827.png)

